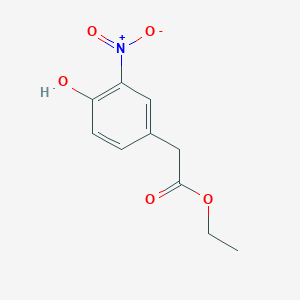

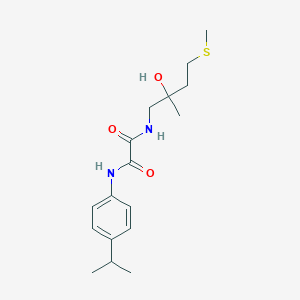

Ethyl (4-hydroxy-3-nitrophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4-hydroxy-3-nitrophenyl)acetate is a chemical compound with the molecular formula C10H11NO5 . It is a metabolite of Nitrotyrosine, which is excreted in the urine .

Molecular Structure Analysis

The molecular structure of Ethyl (4-hydroxy-3-nitrophenyl)acetate can be analyzed based on its molecular formula C10H11NO5 . Further structural analysis can be found in various studies .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (4-hydroxy-3-nitrophenyl)acetate can be inferred from its molecular structure . More detailed information may be available in specific databases .Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

Lossen Rearrangement for Synthesis of Hydroxamic Acids and Ureas : A study by Thalluri et al. (2014) described a methodology using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, facilitating the synthesis of hydroxamic acids and ureas from carboxylic acids. This process allows for good yields without racemization under milder conditions, highlighting its environmental friendliness and cost-effectiveness (Thalluri, Manne, Dev, & Mandal, 2014).

Reductive Monoalkylation of Nitro Aryls : Sydnes et al. (2008) explored the reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate, showing significant advancements in the synthesis of secondary benzyl amino aryls. This chemistry broadens the scope for producing substituted benzyl amino aryls in good yields, offering a versatile approach to synthesizing biologically relevant molecules (Sydnes, Kuse, & Isobe, 2008).

Synthesis of Alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates : Trstenjak et al. (2013) demonstrated the synthesis of ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate via rhodium(II) acetate catalyzed carbene insertion. These compounds serve as new building blocks for the synthesis of bioactive pharmaceuticals, illustrating the compound's role in creating versatile intermediates for drug development (Trstenjak, Ilaš, & Kikelj, 2013).

Potential Biological Applications

Antibacterial Activity : Parekh and Desai (2006) synthesized thiosemicarbazones with structures related to nitrophenyl compounds, demonstrating appreciable antibacterial activity against various bacteria. This study suggests the potential of derivatives for developing new antibacterial agents (Parekh & Desai, 2006).

Synthesis of Metallomesogens : Kovganko and Kovganko (2013) reported the synthesis of ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a precursor to copper(II) metallomesogenic complexes. This research points to the application of related compounds in the field of materials science, particularly in creating new types of liquid crystal materials (Kovganko & Kovganko, 2013).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(4-hydroxy-3-nitrophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-9(12)8(5-7)11(14)15/h3-5,12H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJDSSIRFZIAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-hydroxy-3-nitrophenyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2797035.png)

![3-cinnamyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797038.png)

![3-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2797040.png)

![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)

![N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2797049.png)

![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)

![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)